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Compound of Interest

(R)-(4-Chlorophenyl)
Compound Name:
(phenyl)methanamine

Cat. No.: B063837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate in the
pharmaceutical industry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (4-Chlorophenyl)
(phenyl)methanamine. The NMR and IR data presented are for the racemic mixture, which is
representative of the individual enantiomers as they are spectroscopically indistinguishable
(with the exception of optical rotation).

H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.40-7.20 m 9H Aromatic protons
5.15 S 1H Methine proton (CH)
1.85 S 2H Amine protons (NHz)

Solvent; CDCIz
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13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

143.8 Quaternary aromatic carbon
142.1 Quaternary aromatic carbon
132.5 Aromatic CH

128.8 Aromatic CH

128.6 Aromatic CH

127.8 Aromatic CH

127.4 Aromatic CH

58.2 Methine carbon (CH)

Solvent: CDCIz

Infrared (IR) Spectroscopy

Intensity

Wavenumber (cm~?)

Assighment

3370 - 3290 Strong, Broad N-H stretch (amine)
3080 - 3020 Medium C-H stretch (aromatic)
1600, 1490, 1450 Medium to Strong C=C stretch (aromatic)
1090 Strong C-N stretch

C-H bend (para-substituted
825 Strong )

aromatic)

C-H bend (monosubstituted
750, 700 Strong ]

aromatic)
1015 Strong C-Cl stretch

Mass Spectrometry (Electron lonization)
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miz Relative Intensity Proposed Fragment

[M]* (Molecular ion with 35Cl/

217/219 High 01 isotopes)

202/204 Medium [M-NHz]*

182 Medium [M-CI]*

167 High [C13H11]* (Benzhydryl cation)
111/113 Medium [CeH4CI]*

77 Medium [CeHs]*

Experimental Protocols

The synthesis of enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine is most
commonly achieved through the chiral resolution of the racemic mixture. The following protocol
is based on the method described in patent CN101928223A.[1]

Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine:

A common route for the synthesis of the racemic amine involves the reduction of 4-
chlorobenzophenone oxime.

o Oxime Formation: 4-Chlorobenzophenone is reacted with a hydroxylamine salt in the
presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

e Reduction: The resulting oxime is then reduced using a reducing agent such as sodium
borohydride or catalytic hydrogenation to yield racemic (4-Chlorophenyl)
(phenyl)methanamine.

Chiral Resolution Protocol:

o Salt Formation: The racemic (£)-(4-Chlorophenyl)(phenyl)methanamine is dissolved in a
mixture of an organic solvent (e.g., acetone, methanol, or ethanol) and water. L-(+)-tartaric
acid is added as the resolving agent. The molar ratio of the amine to the tartaric acid is
typically between 1:0.9 and 1:1.2.
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o Crystallization: The solution is heated to achieve complete dissolution and then slowly cooled
to allow for the crystallization of the diastereomeric salt. The (R)-amine-(+)-tartrate salt is
generally less soluble and will precipitate out of the solution.

« |solation: The precipitated salt is isolated by filtration and washed with a cold solvent mixture.

 Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base
(e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-(-)-(4-
Chlorophenyl)(phenyl)methanamine.

o Extraction and Purification: The free amine is extracted with an organic solvent (e.g.,
dichloromethane or ethyl acetate), and the organic layer is washed and dried. The solvent is
then removed under reduced pressure to yield the purified (R)-enantiomer.

e Racemization of the Unwanted Enantiomer: The mother liquor containing the (S)-(+)-amine-
(+)-tartrate salt can be treated to recover the (S)-enantiomer, which can then be racemized
for reuse, improving the overall process efficiency.

Visualization

The following diagram illustrates the experimental workflow for the synthesis and chiral
resolution of (R)-(4-Chlorophenyl)(phenyl)methanamine.
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Experimental Workflow for the Synthesis and Resolution of (R)-(4-Chlorophenyl)(phenyl)methanamine
4 )
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Caption: Synthesis and Resolution Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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